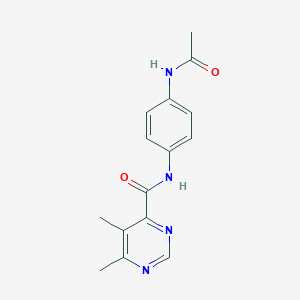
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 chemokine receptor. This molecule has been extensively studied for its potential applications in various scientific research fields, including immunology, oncology, and neurobiology.
作用机制
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide acts as a small molecule antagonist of the CXCR4 chemokine receptor, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the CXCR4 receptor, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide blocks the signaling pathways that are involved in these processes, leading to the inhibition of cell migration, proliferation, and survival.
生化和生理效应
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of various cell types, including T cells, dendritic cells, and cancer cells. In vivo studies have shown that it reduces the metastasis of cancer cells and enhances neurogenesis in the brain. However, the exact mechanisms underlying these effects are still not fully understood.
实验室实验的优点和局限性
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may be influenced by the presence of other chemokine receptors.
未来方向
There are several future directions for the study of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
合成方法
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-acetamidophenylboronic acid with 5,6-dimethyl-2,4-dioxypyrimidine, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. In immunology, it has been shown to inhibit the migration of T cells and dendritic cells, which could be useful in the treatment of autoimmune diseases. In oncology, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which could be useful in the development of anti-cancer therapies. In neurobiology, it has been shown to enhance neurogenesis and improve cognitive function, which could be useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCAFZRPWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

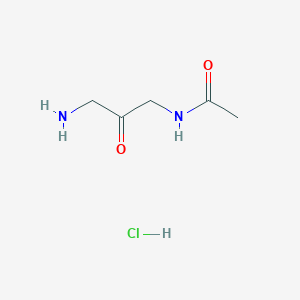
![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
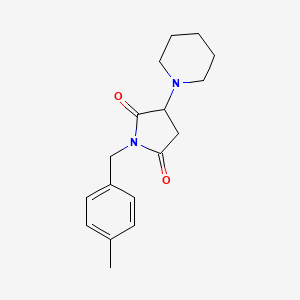
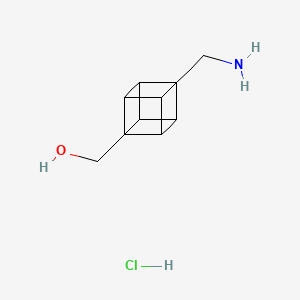
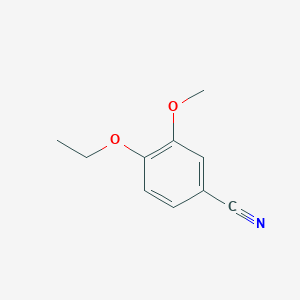
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)
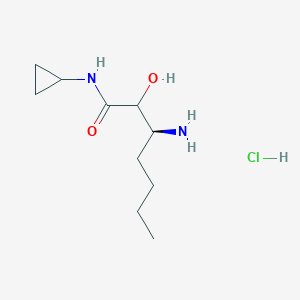
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)